Pyruvic acid-13C,d4

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

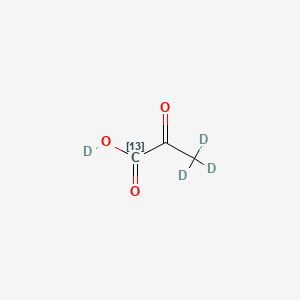

Molecular Formula |

C3H4O3 |

|---|---|

Molecular Weight |

93.08 g/mol |

IUPAC Name |

deuterio 3,3,3-trideuterio-2-oxo(113C)propanoate |

InChI |

InChI=1S/C3H4O3/c1-2(4)3(5)6/h1H3,(H,5,6)/i1D3,3+1/hD |

InChI Key |

LCTONWCANYUPML-DFGYQCDMSA-N |

Isomeric SMILES |

[2H]C([2H])([2H])C(=O)[13C](=O)O[2H] |

Canonical SMILES |

CC(=O)C(=O)O |

Origin of Product |

United States |

Foundational & Exploratory

An In-Depth Technical Guide to Pyruvic Acid-13C,d4 and its Role in Metabolic Research

For Researchers, Scientists, and Drug Development Professionals

Introduction

Pyruvic acid, a pivotal intermediate in cellular metabolism, stands at the crossroads of glycolysis, the tricarboxylic acid (TCA) cycle, and amino acid synthesis.[1][2] Its deuterated and carbon-13 labeled isotopologue, Pyruvic acid-13C,d4, has emerged as a powerful tool in metabolic research, offering a window into the intricate network of biochemical reactions that sustain life. This stable isotope tracer allows for the precise tracking of carbon and hydrogen atoms as they traverse metabolic pathways, providing invaluable insights into cellular physiology and disease.[3][4]

This technical guide provides a comprehensive overview of this compound, its properties, and its multifaceted role in metabolic research. It is designed to equip researchers, scientists, and drug development professionals with the foundational knowledge required to effectively utilize this tracer in their studies. We will delve into its applications in metabolic flux analysis, detail experimental protocols for its use with mass spectrometry and nuclear magnetic resonance spectroscopy, and explore its utility in the development of novel therapeutics.

Core Concepts: Stable Isotope Tracing with this compound

Stable isotope tracing is a powerful technique that involves introducing molecules labeled with non-radioactive heavy isotopes, such as carbon-13 (¹³C) and deuterium (²H or D), into a biological system.[4][5] By tracking the incorporation of these heavy atoms into downstream metabolites, researchers can elucidate the flow of atoms through metabolic pathways, a process known as metabolic flux analysis (MFA).[6][7]

This compound is a synthetically produced version of pyruvic acid where specific carbon and hydrogen atoms have been replaced with their heavier isotopes. This labeling does not significantly alter the biochemical properties of the molecule, allowing it to be metabolized by cells in the same manner as its unlabeled counterpart.[3] The presence of both ¹³C and deuterium provides a unique signature that can be detected by analytical instruments like mass spectrometers and NMR spectrometers, enabling the differentiation of the tracer and its metabolic products from the endogenous, unlabeled molecules.[4][8]

Chemical and Physical Properties

A summary of the key chemical and physical properties of this compound is presented in the table below.

| Property | Value | Reference(s) |

| Chemical Formula | ¹³CC₂D₄O₃ | [9] |

| Molecular Weight | 93.08 g/mol | [9][10] |

| CAS Number | 2244703-17-9 | [9][10] |

| Appearance | Liquid | [9] |

| Isotopic Purity (¹³C) | ≥99 atom % | [9] |

| Isotopic Purity (D) | ≥97 atom % | [9] |

| Storage Temperature | -20°C | [9] |

The Central Role of Pyruvic Acid in Metabolism

Pyruvic acid is a key metabolic hub. Its fate within the cell is determined by the energetic status and the specific metabolic needs of the cell. Understanding these pathways is crucial for interpreting data from this compound tracer experiments.

As illustrated in Diagram 1, pyruvate can be:

-

Reduced to Lactate: A key reaction in anaerobic glycolysis, catalyzed by lactate dehydrogenase (LDH).

-

Transaminated to Alanine: An important link between carbohydrate and amino acid metabolism, catalyzed by alanine transaminase (ALT).

-

Oxidatively decarboxylated to Acetyl-CoA: The primary entry point into the TCA cycle for energy production, catalyzed by the pyruvate dehydrogenase (PDH) complex.

-

Carboxylated to Oxaloacetate: An anaplerotic reaction that replenishes TCA cycle intermediates, catalyzed by pyruvate carboxylase (PC).

By tracing the labeled atoms from this compound into these and other downstream metabolites, researchers can quantify the relative activities of these competing pathways.

Applications in Metabolic Research

The use of this compound as a tracer has broad applications across various fields of metabolic research.

Metabolic Flux Analysis (MFA)

¹³C-Metabolic Flux Analysis (¹³C-MFA) is a cornerstone technique for quantifying the rates (fluxes) of intracellular metabolic reactions.[6][11] By introducing a ¹³C-labeled substrate like this compound and measuring the isotopic enrichment in downstream metabolites, a detailed map of cellular metabolic activity can be constructed.[1] This approach has been instrumental in understanding the metabolic reprogramming that occurs in various diseases, particularly cancer.[12][13][14]

Cancer Metabolism

Cancer cells exhibit profound metabolic alterations, often characterized by increased glycolysis even in the presence of oxygen (the Warburg effect) and an increased reliance on anaplerotic pathways to support rapid proliferation.[13] this compound tracing has been used to dissect these changes, revealing dependencies on specific metabolic pathways that can be targeted for therapeutic intervention.[5][12] For example, studies have used labeled pyruvate to quantify the relative fluxes through PDH and PC, providing insights into how cancer cells fuel the TCA cycle for biosynthesis.[15]

Neurometabolism

In the brain, metabolic coupling between neurons and astrocytes is critical for normal function. This compound can be used to study the distinct metabolic roles of these cell types and how their metabolism is altered in neurodegenerative diseases.[16]

Drug Discovery and Development

Understanding the metabolic effects of a drug candidate is a critical aspect of the drug development process.[3][9] Stable isotope tracing with this compound can be employed to:

-

Elucidate Mechanism of Action: Determine how a drug modulates specific metabolic pathways.[8]

-

Assess Off-Target Effects: Identify unintended metabolic consequences of a drug.

-

Develop Pharmacodynamic Biomarkers: Identify metabolic changes that correlate with drug efficacy.[9]

For instance, a study demonstrated the use of hyperpolarized [1-¹³C]pyruvate and [2-¹³C]pyruvate to probe the effects of the anticancer agent dichloroacetate on mitochondrial metabolism in vivo.[10][17]

Experimental Protocols

The successful implementation of this compound tracing studies requires careful planning and execution of experimental protocols. The general workflow is outlined in Diagram 2.

Cell Culture and Tracer Labeling

-

Cell Seeding: Plate cells at a density that will ensure they are in the exponential growth phase at the time of the experiment.

-

Media Preparation: Prepare culture medium containing the desired concentration of this compound. The optimal concentration will vary depending on the cell type and experimental goals but is often in the millimolar range for in vitro studies.[18]

-

Tracer Incubation: Replace the standard culture medium with the tracer-containing medium and incubate for a sufficient duration to achieve isotopic steady-state, where the isotopic enrichment of intracellular metabolites is no longer changing over time. This can range from hours to days depending on the metabolic rates of the cells.[7]

Metabolite Extraction

A critical step is to rapidly quench metabolic activity to prevent changes in metabolite levels after harvesting.

-

Quenching: Quickly aspirate the labeling medium and wash the cells with ice-cold phosphate-buffered saline (PBS). Immediately add a cold extraction solvent, typically a mixture of methanol, acetonitrile, and water, to the cells.[19][20][21]

-

Cell Lysis and Collection: Scrape the cells in the extraction solvent and collect the lysate.

-

Centrifugation: Centrifuge the lysate to pellet cell debris and proteins.

-

Supernatant Collection: Collect the supernatant containing the polar metabolites for analysis.

Analysis by Mass Spectrometry (LC-MS/MS)

Liquid chromatography-tandem mass spectrometry (LC-MS/MS) is a highly sensitive and specific method for analyzing labeled metabolites.

-

Chromatographic Separation: Separate the metabolites using a hydrophilic interaction liquid chromatography (HILIC) column.

-

Mass Spectrometry Analysis: Analyze the eluting metabolites using a triple quadrupole or high-resolution mass spectrometer operating in selected reaction monitoring (SRM) or full scan mode.

-

Data Acquisition: Acquire data for the different mass isotopologues of the target metabolites. The mass shift due to the incorporation of ¹³C and deuterium allows for their detection.

Table of Typical LC-MS/MS Parameters:

| Parameter | Setting |

| Column | HILIC (e.g., Amide column) |

| Mobile Phase A | Acetonitrile with ammonium acetate/formate |

| Mobile Phase B | Water with ammonium acetate/formate |

| Gradient | Optimized for separation of polar metabolites |

| Ionization Mode | Electrospray Ionization (ESI), negative or positive mode |

| MS Analyzer | Triple Quadrupole or High-Resolution MS |

| Acquisition Mode | Selected Reaction Monitoring (SRM) or Full Scan |

Analysis by Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy provides detailed information about the position of the isotopic labels within a molecule.[4][8]

-

Sample Preparation: Lyophilize the metabolite extract and reconstitute in a deuterated solvent (e.g., D₂O) containing a known concentration of an internal standard.

-

NMR Data Acquisition: Acquire ¹H and ¹³C NMR spectra on a high-field NMR spectrometer. Specific pulse sequences can be used to enhance the detection of ¹³C-labeled metabolites.

-

Spectral Analysis: Integrate the peaks corresponding to the different isotopomers to determine their relative abundances.

Table of Typical NMR Parameters for ¹³C-Metabolomics:

| Parameter | Setting | Reference(s) |

| Spectrometer Frequency | ≥ 600 MHz for ¹H | |

| Pulse Program (¹³C) | zgdc30 (for quantitative analysis with decoupling) | [12] |

| Acquisition Time (AQ) | ~1.0 s | [12] |

| Relaxation Delay (D1) | ~2.0 s | [12] |

| Number of Scans (NS) | 128 or higher (signal averaging) | [12] |

| Temperature | 298 K |

Data Analysis and Interpretation

The raw data from MS or NMR analysis needs to be processed to determine the mass isotopomer distributions (MIDs) for each metabolite of interest. This involves correcting for the natural abundance of heavy isotopes. The corrected MIDs are then used as input for MFA software (e.g., INCA, Metran) to calculate the metabolic fluxes.

The interpretation of the flux map provides insights into the metabolic phenotype of the system under investigation. For example, an increase in the flux from pyruvate to lactate would indicate an upregulation of glycolysis, while an increased flux from pyruvate to oxaloacetate would suggest a greater reliance on anaplerosis.

Case Study: Tracing Pyruvate Metabolism in Cancer Cells

To illustrate the power of this compound tracing, consider a hypothetical experiment comparing a cancer cell line to its non-cancerous counterpart.

Experimental Design:

-

Culture both cell lines in media containing [U-¹³C₃, d₄]-Pyruvic acid.

-

After reaching isotopic steady-state, extract metabolites and analyze by LC-MS/MS.

-

Determine the MIDs of key TCA cycle intermediates.

Hypothetical Results and Interpretation:

| Metabolite | Cancer Cells (% Labeled) | Normal Cells (% Labeled) | Interpretation |

| Citrate (M+2) | 50% | 70% | Reduced entry of pyruvate into the TCA cycle via PDH in cancer cells. |

| Citrate (M+3) | 30% | 10% | Increased anaplerotic flux from pyruvate to oxaloacetate via PC in cancer cells. |

| Lactate (M+3) | 80% | 40% | Increased glycolytic activity and lactate production in cancer cells. |

These hypothetical results would suggest that the cancer cells have rewired their metabolism to favor glycolysis and anaplerosis to support biomass production, a hallmark of cancer metabolism.

Conclusion

This compound is an indispensable tool for modern metabolic research. Its ability to trace the intricate flow of carbon and hydrogen atoms through central metabolic pathways provides unparalleled insights into cellular function in health and disease. For researchers, scientists, and drug development professionals, mastering the use of this stable isotope tracer opens up new avenues for understanding complex biological systems, identifying novel therapeutic targets, and developing more effective medicines. As analytical technologies continue to advance, the applications of this compound and other stable isotope tracers are poised to expand even further, promising a deeper understanding of the metabolic underpinnings of life.

References

- 1. Evaluation of 13C isotopic tracers for metabolic flux analysis in mammalian cells - PMC [pmc.ncbi.nlm.nih.gov]

- 2. A Guide to 13C Metabolic Flux Analysis for the Cancer Biologist [isotope.com]

- 3. Kinetic modeling of hyperpolarized 13C1-pyruvate metabolism in normal rats and TRAMP mice - PMC [pmc.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. Stable Isotope Tracing Analysis in Cancer Research: Advancements and Challenges in Identifying Dysregulated Cancer Metabolism and Treatment Strategies - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Comprehensive metabolic modeling of multiple 13C-isotopomer data sets to study metabolism in perfused working hearts - PMC [pmc.ncbi.nlm.nih.gov]

- 7. d-nb.info [d-nb.info]

- 8. 13C NMR Metabolomics: Applications at Natural Abundance - PMC [pmc.ncbi.nlm.nih.gov]

- 9. NMR analysis of carboxylate isotopomers of 13C-metabolites by chemoselective derivatization with 15N-cholamine - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Tracking Hyperpolarized [1‐13C] Pyruvate and [1‐13C] L‐Lactate Metabolism in the Healthy and Post‐Stroke Mouse Brain - PMC [pmc.ncbi.nlm.nih.gov]

- 11. Practical Guidelines for 13C-Based NMR Metabolomics | Springer Nature Experiments [experiments.springernature.com]

- 12. Optimized Default 13C Parameters | NMR Facility - Chemistry Department [chemnmrlab.uchicago.edu]

- 13. researchgate.net [researchgate.net]

- 14. embopress.org [embopress.org]

- 15. Tracing metabolic flux through time and space with isotope labeling experiments - PMC [pmc.ncbi.nlm.nih.gov]

- 16. 13C MRS and LC–MS Flux Analysis of Tumor Intermediary Metabolism - PMC [pmc.ncbi.nlm.nih.gov]

- 17. Pyruvate to lactate metabolic changes during neurodevelopment measured dynamically using hyperpolarized 13C imaging in juvenile murine brain - PMC [pmc.ncbi.nlm.nih.gov]

- 18. researchgate.net [researchgate.net]

- 19. How to create a cyclic graph using GraphViz DOT? - Stack Overflow [stackoverflow.com]

- 20. Ex vivo and in vivo stable isotope labelling of central carbon metabolism and related pathways with analysis by LC–MS/MS - PMC [pmc.ncbi.nlm.nih.gov]

- 21. Ex vivo and in vivo stable isotope labelling of central carbon metabolism and related pathways with analysis by LC–MS/MS | Springer Nature Experiments [experiments.springernature.com]

A Researcher's Guide to 13C Metabolic Flux Analysis: Unveiling Cellular Metabolism

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Introduction: The Core Principles of 13C Metabolic Flux Analysis

Metabolic Flux Analysis (MFA) is a powerful technique for quantifying the rates (fluxes) of metabolic reactions within a biological system.[1] By introducing stable, non-radioactive isotopes like Carbon-13 (¹³C) into cellular metabolism, researchers can trace the journey of these labeled atoms through various pathways.[2][3] This technique, known as ¹³C Metabolic Flux Analysis (¹³C-MFA), is considered the gold standard for elucidating the intricate workings of cellular metabolism, offering a detailed snapshot of pathway activity that is invaluable for understanding disease states and the effects of therapeutic interventions.[2][4]

The fundamental principle of ¹³C-MFA lies in feeding cells a substrate, such as glucose or glutamine, where the common ¹²C atoms are replaced with ¹³C.[2] As cells metabolize this labeled substrate, the ¹³C atoms are incorporated into downstream metabolites.[2] Analytical techniques like Mass Spectrometry (MS) and Nuclear Magnetic Resonance (NMR) spectroscopy are then used to measure the distribution of these heavy isotopes in various metabolites. By analyzing these labeling patterns with computational models, the rates of intracellular reactions can be determined.[5]

There are two primary modes of ¹³C-MFA:

-

Stationary (Steady-State) ¹³C-MFA: This approach assumes that the metabolic system is in a steady state, meaning the concentrations of intracellular metabolites are constant over time.[5] Cells are cultured with the ¹³C-labeled substrate for a duration sufficient to achieve isotopic steady state, where the labeling pattern of metabolites no longer changes.[2][5]

-

Isotopically Non-Stationary ¹³C-MFA (INST-MFA): This method is applied to systems at a metabolic steady state but before isotopic steady state is reached.[6] By analyzing the dynamic changes in isotopic labeling over a shorter timeframe, INST-MFA can provide insights into metabolic fluxes and is particularly useful for systems that are slow to reach isotopic equilibrium.[6]

This guide will provide a comprehensive overview of the experimental and computational workflows involved in conducting a ¹³C-MFA study, with a focus on practical methodologies for researchers.

The ¹³C-MFA Experimental Workflow

A typical ¹³C-MFA experiment follows a well-defined series of steps, from initial experimental design to the final data analysis and interpretation.[7]

Detailed Experimental Protocols

Isotopic Labeling of Adherent Mammalian Cells

This protocol outlines the steps for labeling adherent mammalian cells with a ¹³C-labeled substrate, such as [U-¹³C₆]-glucose, to achieve isotopic steady state.

Materials:

-

Adherent mammalian cells of interest

-

Standard cell culture medium (e.g., DMEM)

-

Glucose-free DMEM powder

-

[U-¹³C₆]-glucose (or other desired ¹³C-labeled substrate)

-

Dialyzed Fetal Bovine Serum (dFBS)

-

Phosphate-Buffered Saline (PBS)

-

6-well cell culture plates

-

Incubator (37°C, 5% CO₂)

Procedure:

-

Cell Seeding: Seed cells in 6-well plates at a density that will ensure they reach approximately 80% confluency at the time of metabolite extraction. Culture the cells under standard conditions.[2]

-

Preparation of ¹³C-Labeling Medium:

-

Prepare DMEM by dissolving glucose-free DMEM powder in high-purity water (e.g., Milli-Q).

-

Add necessary supplements (e.g., amino acids, vitamins).

-

In place of standard glucose, add the ¹³C-labeled glucose to the desired final concentration (e.g., 25 mM).[2]

-

Add 10% dFBS. Dialyzed FBS is used to minimize the presence of unlabeled small molecules.[8]

-

-

Adaptation to Labeling Medium (Recommended for Steady-State Analysis): To ensure the cells reach isotopic equilibrium, it is recommended to adapt them to the ¹³C-labeling medium for at least 24-48 hours, or for several cell doubling times.[2]

-

Labeling:

-

Incubation: Incubate the cells for the predetermined labeling period. For steady-state analysis, this is typically 24 hours or until the labeling of key downstream metabolites, such as citrate, has reached a plateau.[2] To confirm that isotopic steady state has been reached, you can measure the isotopic labeling at two different time points (e.g., 18 and 24 hours). If the labeling is consistent between these time points, steady state is confirmed.[5]

Quenching of Metabolism and Metabolite Extraction

Rapidly halting all enzymatic activity is critical to preserve the in vivo metabolic state of the cells at the time of sampling.[9] This protocol describes a common method for quenching and extracting metabolites from adherent cells.

Materials:

-

Labeled cells in 6-well plates

-

Cold (-80°C) 80% methanol (v/v) in water

-

Cell scraper

-

Microcentrifuge tubes

-

Dry ice or liquid nitrogen

-

Centrifuge capable of reaching low temperatures

Procedure:

-

Quenching:

-

Cell Harvesting:

-

Metabolite Extraction:

-

Centrifuge the tubes at a high speed (e.g., >10,000 x g) at 4°C for 5-10 minutes to pellet the cell debris and precipitated proteins.

-

Transfer the supernatant, which contains the extracted metabolites, to a new pre-chilled tube.

-

The resulting metabolite extracts can then be dried, typically under a stream of nitrogen gas or using a vacuum concentrator, and stored at -80°C until analysis.[8]

-

For suspension cells, quenching is often achieved by rapidly mixing the cell culture with a cold quenching solution, such as 60% methanol at -40°C, followed by centrifugation to pellet the cells before extraction.[10][11]

Sample Preparation and Analysis by GC-MS

Gas Chromatography-Mass Spectrometry (GC-MS) is a widely used analytical technique for ¹³C-MFA due to its high sensitivity and ability to separate and detect a wide range of metabolites.[7] This protocol provides a general overview of sample preparation for GC-MS analysis.

Materials:

-

Dried metabolite extracts

-

Derivatization reagents (e.g., MTBSTFA + 1% TBDMCS)

-

Anhydrous pyridine or other suitable solvent

-

Acetonitrile

-

GC-MS instrument

Procedure:

-

Derivatization: Many metabolites are not volatile enough for GC analysis and require a chemical derivatization step to increase their volatility. A common method is silylation.

-

Resuspend the dried metabolite extract in a solvent like anhydrous pyridine.[12]

-

Add the derivatization agent, such as N-tert-butyldimethylsilyl-N-methyltrifluoroacetamide (MTBSTFA) with 1% tert-butyldimethylchlorosilane (TBDMCS).[13]

-

Incubate the mixture at an elevated temperature (e.g., 70-95°C) for a specified time (e.g., 30-60 minutes) to allow the derivatization reaction to complete.[12][13]

-

-

Sample Cleanup: After cooling, centrifuge the sample to pellet any precipitate.[13]

-

GC-MS Analysis:

-

Transfer the supernatant to a GC-MS vial.

-

Inject the sample into the GC-MS system. The GC separates the derivatized metabolites, which are then ionized and detected by the MS. The MS provides information on the mass-to-charge ratio of the fragments, allowing for the determination of the mass isotopomer distribution (MID) of each metabolite.[13] The analysis of fragment ions is crucial for determining the position of ¹³C atoms within the metabolite's carbon backbone.[13]

-

Sample Preparation and Analysis by LC-MS

Liquid Chromatography-Mass Spectrometry (LC-MS) is another powerful technique for ¹³C-MFA, particularly for analyzing polar and non-volatile metabolites that are not well-suited for GC-MS.

Materials:

-

Dried metabolite extracts

-

LC-MS grade solvents (e.g., water, methanol, acetonitrile)

-

LC-MS instrument

Procedure:

-

Reconstitution: Reconstitute the dried metabolite extracts in a solvent compatible with the LC method, typically a mixture of the mobile phases used for the separation (e.g., 50% methanol in water).[14]

-

Sample Cleanup: Pass the reconstituted sample through a filter (e.g., a spin filter with a C18 sorbent) to remove any particulate matter that could damage the LC column.[8]

-

LC-MS/MS Analysis:

Sample Preparation and Analysis by NMR

NMR spectroscopy provides unique information on the positional labeling of carbons within a metabolite, which can be highly valuable for resolving certain metabolic fluxes.[4][15]

Materials:

-

Dried metabolite extracts

-

Deuterated solvent (e.g., D₂O)

-

NMR tubes (5 mm)

-

NMR spectrometer

Procedure:

-

Sample Reconstitution: Dissolve the dried metabolite extract in a suitable deuterated solvent.[16] The amount of sample required for ¹³C NMR is typically higher than for ¹H NMR due to the lower natural abundance and sensitivity of the ¹³C nucleus.[3][17]

-

Filtration: Ensure the sample is free of any solid particles by filtering it into the NMR tube.[3]

-

NMR Analysis: Acquire ¹³C NMR spectra or 2D [¹³C, ¹H] heteronuclear correlation spectra.[15] The resulting spectra provide detailed information about which carbon atoms in the metabolite are labeled with ¹³C.[15]

Data Presentation: Summarizing Quantitative Results

The primary quantitative output of the analytical measurements is the Mass Isotopomer Distribution (MID) for each measured metabolite. The MID represents the fractional abundance of each isotopologue (molecules of a metabolite that differ only in their isotopic composition). This data is typically presented in a tabular format.

Table 1: Example Mass Isotopomer Distribution Data from a [U-¹³C₆]-Glucose Labeling Experiment

| Metabolite | Isotopologue | Fractional Abundance (%) | Standard Deviation (%) |

| Pyruvate (3 Carbons) | M+0 | 5.2 | 0.5 |

| M+1 | 10.1 | 0.8 | |

| M+2 | 15.3 | 1.1 | |

| M+3 | 69.4 | 2.3 | |

| Lactate (3 Carbons) | M+0 | 4.8 | 0.4 |

| M+1 | 9.5 | 0.7 | |

| M+2 | 14.7 | 1.0 | |

| M+3 | 71.0 | 2.5 | |

| Citrate (6 Carbons) | M+0 | 12.5 | 1.2 |

| M+1 | 18.3 | 1.5 | |

| M+2 | 25.6 | 1.9 | |

| M+3 | 20.1 | 1.7 | |

| M+4 | 15.8 | 1.4 | |

| M+5 | 5.4 | 0.6 | |

| M+6 | 2.3 | 0.3 |

M+0 represents the unlabeled metabolite, M+1 has one ¹³C atom, M+2 has two, and so on.

After computational modeling, the final output is a flux map, which is also best summarized in a table.

Table 2: Example Metabolic Flux Map for Central Carbon Metabolism

| Reaction | Flux (Relative to Glucose Uptake) | 95% Confidence Interval |

| Glucose Uptake | 100.0 | (Reference) |

| Glycolysis (Pyruvate Kinase) | 85.2 | (82.1, 88.3) |

| Pentose Phosphate Pathway (Oxidative) | 12.3 | (10.5, 14.1) |

| TCA Cycle (Citrate Synthase) | 55.6 | (52.9, 58.3) |

| Anaplerosis (Pyruvate Carboxylase) | 15.7 | (13.8, 17.6) |

| Lactate Secretion | 70.1 | (67.5, 72.7) |

Visualization of Metabolic Pathways and Workflows

Visualizing the metabolic network under investigation is crucial for understanding the flow of carbon and interpreting the flux map. The following is a simplified representation of central carbon metabolism, a common target of ¹³C-MFA studies.

Data Analysis and Flux Estimation

The raw data from MS or NMR analysis must be processed to determine the MIDs of the targeted metabolites.[18] This involves correcting for the natural abundance of ¹³C and other isotopes.[19] The corrected MIDs, along with measured extracellular fluxes (e.g., glucose uptake and lactate secretion rates), are then used as inputs for computational flux estimation.[20]

Several software packages are available for performing the complex calculations required for flux estimation, including INCA, Metran, and 13CFLUX2.[21][22] These tools use iterative algorithms to find the set of metabolic fluxes that best explains the experimentally measured labeling patterns and extracellular rates.[20] The output of this analysis is a flux map, which provides the rates of all the reactions in the metabolic model, along with statistical information such as confidence intervals for each flux value.[18]

Conclusion

¹³C Metabolic Flux Analysis is a sophisticated and powerful technique that provides unparalleled insights into the functioning of cellular metabolism. While the experimental and computational aspects can be complex, a systematic and rigorous approach, as outlined in this guide, can yield high-quality, quantitative data on metabolic pathway activities. For researchers in basic science and drug development, ¹³C-MFA is an indispensable tool for understanding cellular physiology in health and disease and for elucidating the mechanisms of drug action.

References

- 1. Ex vivo and in vivo stable isotope labelling of central carbon metabolism and related pathways with analysis by LC–MS/MS | Springer Nature Experiments [experiments.springernature.com]

- 2. benchchem.com [benchchem.com]

- 3. NMR Sample Preparation [nmr.chem.umn.edu]

- 4. Labelling Analysis for 13C MFA Using NMR Spectroscopy | Springer Nature Experiments [experiments.springernature.com]

- 5. A guide to 13C metabolic flux analysis for the cancer biologist - PMC [pmc.ncbi.nlm.nih.gov]

- 6. par.nsf.gov [par.nsf.gov]

- 7. Overview of 13c Metabolic Flux Analysis - Creative Proteomics [creative-proteomics.com]

- 8. 13C Kinetic Labeling and Extraction of Metabolites from Adherent Mammalian Cells [bio-protocol.org]

- 9. 13C-Isotope-Assisted Assessment of Metabolic Quenching During Sample Collection from Suspension Cell Cultures - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. biospec.net [biospec.net]

- 11. osti.gov [osti.gov]

- 12. 13C labeling experiment [bio-protocol.org]

- 13. shimadzu.com [shimadzu.com]

- 14. researchgate.net [researchgate.net]

- 15. Labelling analysis for ¹³C MFA using NMR spectroscopy - PubMed [pubmed.ncbi.nlm.nih.gov]

- 16. NMR Sample Preparation | Chemical Instrumentation Facility [cif.iastate.edu]

- 17. Sample Preparation | Faculty of Mathematical & Physical Sciences [ucl.ac.uk]

- 18. academic.oup.com [academic.oup.com]

- 19. The Design of FluxML: A Universal Modeling Language for 13C Metabolic Flux Analysis - PMC [pmc.ncbi.nlm.nih.gov]

- 20. Publishing 13C metabolic flux analysis studies: A review and future perspectives - PMC [pmc.ncbi.nlm.nih.gov]

- 21. Fiehn Lab - Flux-analysis [fiehnlab.ucdavis.edu]

- 22. juser.fz-juelich.de [juser.fz-juelich.de]

Unraveling Cellular Metabolism: An In-depth Technical Guide to Isotopic Tracers in Metabolomics

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of the principles and practices of using isotopic tracers in metabolomics. It is designed to be a technical resource for researchers and professionals seeking to leverage this powerful technique to elucidate metabolic pathways, quantify cellular fluxes, and gain deeper insights into the metabolic underpinnings of health and disease.

Core Principles of Isotopic Tracers in Metabolomics

Isotopic tracers are molecules in which one or more atoms have been replaced by a stable (non-radioactive) isotope, such as Carbon-13 (¹³C), Nitrogen-15 (¹⁵N), or Deuterium (²H).[1] These labeled compounds are chemically identical to their naturally abundant counterparts and are processed by cells in the same manner.[2] By introducing these tracers into a biological system and tracking their incorporation into downstream metabolites, researchers can trace the flow of atoms through metabolic pathways.[1] This technique, often referred to as metabolic flux analysis (MFA), provides a dynamic view of cellular metabolism that cannot be obtained from static metabolite concentration measurements alone.[3]

The most common stable isotope used in metabolomics is ¹³C.[4] ¹³C-Metabolic Flux Analysis (¹³C-MFA) is a powerful method for quantifying intracellular metabolic fluxes in living cells.[4] By providing cells with a ¹³C-labeled substrate, such as [U-¹³C₆]glucose (where all six carbon atoms are ¹³C), the labeled carbons are incorporated into various metabolites through interconnected metabolic pathways. The distribution of these ¹³C labels in the metabolites, known as mass isotopomer distributions (MIDs), is measured using analytical techniques like mass spectrometry (MS) or nuclear magnetic resonance (NMR) spectroscopy.[5][6] These MIDs are then used to calculate the rates (fluxes) of the enzymatic reactions within the metabolic network.[4]

Experimental Protocols

A typical isotopic tracer experiment involves several key steps, from careful experimental design to the final data analysis. The following protocol outlines a generalized workflow for a ¹³C glucose tracing experiment in cultured mammalian cells.

Experimental Design

The first step in any ¹³C-MFA study is a well-thought-out experimental design.[4] This includes selecting the appropriate isotopic tracer, determining the optimal labeling duration, and defining the cell culture conditions.

-

Tracer Selection: The choice of tracer depends on the specific metabolic pathways of interest. For central carbon metabolism, uniformly labeled [U-¹³C₆]glucose is a common choice.[7] However, specifically labeled tracers, such as [1,2-¹³C₂]glucose, can provide better resolution for certain pathways like the pentose phosphate pathway.[8][9]

-

Labeling Duration: The duration of labeling is critical to achieve isotopic steady state, where the enrichment of the tracer in the metabolites of interest becomes stable over time.[10] The time to reach steady state varies for different pathways; for example, glycolysis reaches steady state within minutes, while the TCA cycle can take a couple of hours.[11]

-

Cell Culture Conditions: It is crucial to maintain consistent and well-defined cell culture conditions, including the growth medium composition and cell density, to ensure reproducibility.

Step-by-Step Experimental Workflow

The following is a detailed protocol for a typical ¹³C glucose tracing experiment:

Materials:

-

Mammalian cell line of interest

-

Appropriate cell culture medium (e.g., DMEM)

-

¹³C-labeled glucose (e.g., [U-¹³C₆]glucose)

-

Dialyzed fetal bovine serum (FBS)

-

Phosphate-buffered saline (PBS), ice-cold

-

Quenching solution (e.g., -80°C 80:20 methanol:water)

-

Cell scraper

-

Centrifuge

-

Liquid nitrogen

Procedure:

-

Cell Seeding and Growth: Seed cells in culture plates at a density that will ensure they are in the exponential growth phase at the time of the experiment. Culture the cells under standard conditions (e.g., 37°C, 5% CO₂).

-

Media Preparation: Prepare the labeling medium by supplementing glucose-free medium with the desired concentration of ¹³C-labeled glucose and dialyzed FBS. The use of dialyzed FBS is recommended to minimize the interference from unlabeled metabolites present in regular serum.[11]

-

Isotopic Labeling: When cells reach the desired confluency, aspirate the growth medium and wash the cells once with pre-warmed PBS. Then, replace the medium with the pre-warmed ¹³C-labeling medium.

-

Incubation: Incubate the cells for the predetermined duration to allow for the incorporation of the isotopic tracer and to reach isotopic steady state.

-

Metabolism Quenching: To halt all enzymatic activity and preserve the metabolic state of the cells, rapid quenching is essential.[10]

-

Aspirate the labeling medium.

-

Immediately wash the cells with a large volume of ice-cold PBS to remove any remaining extracellular tracer.

-

Add a pre-chilled quenching solution (e.g., -80°C 80:20 methanol:water) to the plate.[7]

-

-

Metabolite Extraction:

-

Scrape the cells in the quenching solution and transfer the cell suspension to a pre-chilled tube.

-

The extraction is often performed by a series of freeze-thaw cycles or sonication to ensure complete cell lysis and release of intracellular metabolites.

-

Centrifuge the cell extract at a high speed to pellet the cell debris and proteins.

-

-

Sample Preparation for Analysis:

-

Carefully collect the supernatant containing the metabolites.

-

The metabolite extract can then be dried down under a stream of nitrogen or using a vacuum concentrator.

-

The dried metabolites are then ready for derivatization (if necessary for GC-MS analysis) and subsequent analysis by LC-MS or GC-MS.

-

Experimental Workflow Diagram

Data Presentation

The primary quantitative data obtained from an isotopic tracer experiment is the mass isotopomer distribution (MID) for each metabolite of interest. The MID represents the fractional abundance of each isotopologue (a molecule with a specific number of isotopic labels). This data is typically presented in a tabular format for clarity and ease of comparison.

For a metabolite with 'n' carbon atoms, the possible mass isotopologues are M+0 (unlabeled), M+1 (one ¹³C atom), M+2 (two ¹³C atoms), up to M+n (all 'n' carbon atoms are ¹³C). The fractional abundance of each isotopologue is calculated and presented as a percentage or a decimal.

Table 1: Mass Isotopomer Distribution of Key Glycolytic and TCA Cycle Intermediates

| Metabolite | M+0 (%) | M+1 (%) | M+2 (%) | M+3 (%) | M+4 (%) | M+5 (%) | M+6 (%) |

| Glucose-6-phosphate | 2.5 | 1.8 | 3.2 | 4.5 | 8.0 | 15.0 | 65.0 |

| Fructose-1,6-bisphosphate | 3.1 | 2.2 | 4.0 | 5.6 | 9.9 | 18.5 | 56.7 |

| 3-Phosphoglycerate | 15.2 | 5.3 | 78.5 | - | - | - | - |

| Pyruvate | 20.1 | 3.5 | 76.4 | - | - | - | - |

| Citrate | 35.8 | 8.2 | 45.1 | 5.9 | 5.0 | - | - |

| α-Ketoglutarate | 40.2 | 10.5 | 38.9 | 6.3 | 4.1 | - | - |

| Malate | 42.1 | 12.3 | 35.4 | 6.8 | 3.4 | - | - |

This table presents hypothetical but representative MID data from a [U-¹³C₆]glucose tracing experiment. The distribution of labeled carbons provides insights into the activity of different metabolic pathways.

Data Analysis

The analysis of data from isotopic tracer experiments is a multi-step process that transforms raw mass spectrometry data into meaningful biological insights.

Data Pre-processing and Natural Abundance Correction

The raw data from the mass spectrometer consists of ion intensities for different mass-to-charge ratios (m/z). This data needs to be processed to identify and quantify the different mass isotopologues for each metabolite.

A critical step in this process is the correction for the natural abundance of stable isotopes.[12] Naturally, about 1.1% of carbon is ¹³C. This natural abundance contributes to the M+1 and higher isotopologues and must be mathematically removed to accurately determine the enrichment from the isotopic tracer.[12][13] This correction is typically performed using matrix-based algorithms that take into account the elemental composition of the metabolite and the known natural abundances of all its constituent isotopes.[13]

Metabolic Flux Analysis (MFA)

Once the corrected MIDs are obtained, they are used as input for metabolic flux analysis software. These software packages use computational models of metabolic networks to estimate the intracellular fluxes that best explain the experimentally measured MIDs and extracellular flux rates (e.g., glucose uptake and lactate secretion).

The general workflow for ¹³C-MFA data analysis is as follows:

-

Metabolic Network Model: A detailed model of the relevant metabolic pathways is constructed.

-

Atom Transitions: The fate of each carbon atom is mapped for every reaction in the model.

-

Flux Estimation: An iterative optimization algorithm is used to find the set of fluxes that minimizes the difference between the experimentally measured MIDs and the MIDs predicted by the model.

-

Statistical Analysis: Goodness-of-fit tests and confidence interval calculations are performed to assess the reliability of the estimated fluxes.

Data Analysis Workflow Diagram

Visualization of Signaling Pathways

Isotopic tracers can also be used to investigate how signaling pathways regulate metabolism. For example, the PI3K/Akt/mTOR pathway is a central regulator of cell growth and metabolism.[14][15] By using isotopic tracers in combination with pharmacological or genetic perturbations of this pathway, researchers can dissect the metabolic consequences of altered signaling.

PI3K/Akt/mTOR Signaling and its Impact on Metabolism

Conclusion

Isotopic tracers provide an unparalleled window into the dynamic world of cellular metabolism. By enabling the quantitative measurement of metabolic fluxes, these techniques have become indispensable tools in basic research, drug discovery, and the study of metabolic diseases. This guide has provided a technical overview of the key principles, a detailed experimental protocol, and insights into data presentation and analysis. As analytical technologies and computational tools continue to advance, the application of isotopic tracers in metabolomics will undoubtedly continue to expand, leading to new discoveries and a deeper understanding of the intricate metabolic networks that govern life.

References

- 1. researchgate.net [researchgate.net]

- 2. researchgate.net [researchgate.net]

- 3. Understanding metabolism with flux analysis: from theory to application - PMC [pmc.ncbi.nlm.nih.gov]

- 4. chemrxiv.org [chemrxiv.org]

- 5. Isotopomer-based metabolomic analysis by NMR and mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Isotope Enhanced Approaches in Metabolomics - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Graphviz [graphviz.org]

- 8. Isotopic labeling-assisted metabolomics using LC–MS - PMC [pmc.ncbi.nlm.nih.gov]

- 9. youtube.com [youtube.com]

- 10. researchgate.net [researchgate.net]

- 11. Frontiers | An overview of methods using 13C for improved compound identification in metabolomics and natural products [frontiersin.org]

- 12. The importance of accurately correcting for the natural abundance of stable isotopes - PMC [pmc.ncbi.nlm.nih.gov]

- 13. benchchem.com [benchchem.com]

- 14. Experimental Approaches in Delineating mTOR Signaling - PMC [pmc.ncbi.nlm.nih.gov]

- 15. mTOR signaling at a glance - PMC [pmc.ncbi.nlm.nih.gov]

Pyruvic acid-13C,d4 CAS number and molecular weight.

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides comprehensive information on Pyruvic acid-13C,d4, a stable isotope-labeled compound increasingly utilized in advanced metabolic research and diagnostic imaging. This document details its fundamental properties, experimental applications, and the key metabolic pathways it helps to elucidate.

Core Properties of this compound

This compound is a specialized isotopic isomer of pyruvic acid, where one carbon atom is replaced by its heavy isotope, carbon-13, and all four hydrogen atoms are substituted with deuterium. This labeling makes it an invaluable tracer for in vivo metabolic studies.

| Property | Value | Citation(s) |

| CAS Number | 2244703-17-9 | [1][2][3][4][5] |

| Molecular Weight | 93.08 g/mol | [1][2][3][4][6] |

| Empirical Formula | 13CC2D4O3 | [1][3] |

| Chemical Purity | Typically ≥97% (CP) or ≥98% | [1][2][6] |

| Isotopic Purity | ≥99 atom % 13C, ≥97 atom % D | [1][3] |

| Appearance | Liquid | [1][4] |

| Storage Conditions | -20°C to -80°C, protected from light, air, and moisture. | [1][2][4][6] |

Experimental Applications and Protocols

This compound, and more commonly its analogue [1-13C]pyruvic acid, are prominently used in hyperpolarized Magnetic Resonance Imaging (MRI) to study real-time metabolism. The process of hyperpolarization dramatically increases the MRI signal of the 13C nucleus, enabling the tracking of its metabolic fate in vivo.

Hyperpolarized 13C MRI: An Overview

Hyperpolarized 13C MRI is a powerful molecular imaging technique that allows for the non-invasive, real-time investigation of dynamic metabolic and physiological processes. By enhancing the signal of 13C-labeled molecules by over 10,000-fold, this method provides a window into enzyme-mediated metabolic pathways that are central to diseases like cancer, cardiovascular disease, and diabetes.[5]

Key Experimental Protocol: Dynamic Nuclear Polarization (DNP) and Infusion

The following protocol outlines the typical steps for using hyperpolarized pyruvic acid in preclinical or clinical research, primarily based on methodologies for [1-13C]pyruvic acid which are expected to be broadly applicable to the 13C,d4 variant.

1. Sample Preparation:

-

A solution of [1-13C]pyruvic acid is mixed with a stable radical agent, such as OX063.[1]

-

For certain applications, a gadolinium-based contrast agent may be added to facilitate the measurement of thermal polarization.[1]

2. Polarization:

-

The prepared sample is placed in a dynamic nuclear polarization (DNP) system.

-

The sample is subjected to a strong magnetic field (e.g., 3.35 T) and microwave irradiation at low temperatures (around 1 K) to transfer the high polarization of electron spins from the radical to the 13C nuclei of pyruvic acid. This process typically takes about 90 minutes.

3. Dissolution and Infusion:

-

Once polarized, the solid, hyperpolarized pyruvic acid is rapidly dissolved in a superheated aqueous solution to create a sterile, injectable liquid.

-

The hyperpolarized solution is then swiftly transferred for infusion into the subject (e.g., intravenously). The entire process from dissolution to infusion must be rapid to minimize the loss of the hyperpolarized state.

4. Data Acquisition and Analysis:

-

Immediately following the infusion, 13C MR spectra are acquired dynamically, often with a temporal resolution of a few seconds.[7]

-

The resulting spectra show the signal from the injected hyperpolarized pyruvic acid and its downstream metabolites, such as lactate, alanine, and bicarbonate.

-

Kinetic modeling is then applied to the time-resolved spectral data to quantify the rates of metabolic conversion (e.g., the pyruvate-to-lactate conversion rate, kPL).[6][8]

Metabolic Pathways of Pyruvic Acid

Pyruvic acid is a critical intermediate in cellular metabolism. Following its introduction into the cellular environment, hyperpolarized 13C-labeled pyruvate is enzymatically converted into several key metabolites, providing insights into the metabolic state of tissues. The primary metabolic conversions that are monitored include:

-

Pyruvate to Lactate: Catalyzed by lactate dehydrogenase (LDH), this conversion is often elevated in cancer cells (the Warburg effect) and under hypoxic conditions.

-

Pyruvate to Alanine: This transamination reaction is catalyzed by alanine transaminase (ALT).

-

Pyruvate to Bicarbonate: This conversion occurs via the pyruvate dehydrogenase (PDH) complex, representing entry into the tricarboxylic acid (TCA) cycle.

Below is a diagram illustrating the central metabolic fate of pyruvate.

Caption: Metabolic fate of hyperpolarized pyruvic acid.

The following diagram illustrates a generalized experimental workflow for hyperpolarized 13C MRI studies.

Caption: Experimental workflow for hyperpolarized 13C MRI.

References

- 1. rsc.org [rsc.org]

- 2. pure.au.dk [pure.au.dk]

- 3. Current methods for hyperpolarized [1-13C]pyruvate MRI human studies - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. Hyperpolarized 13C MRI: State of the Art and Future Directions - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Investigation of analysis methods for hyperpolarized 13C-pyruvate metabolic MRI in prostate cancer patients - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Metabolic imaging using hyperpolarized 13C‐pyruvate to assess sensitivity to the B‐Raf inhibitor vemurafenib in melanoma cells and xenografts - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Multisite Kinetic Modeling of 13C Metabolic MR Using [1-13C]Pyruvate - PMC [pmc.ncbi.nlm.nih.gov]

A Technical Guide to Pyruvic Acid-13C,d4 for Advanced Research Applications

For Researchers, Scientists, and Drug Development Professionals

This in-depth guide provides a comprehensive overview of Pyruvic acid-13C,d4, a stable isotope-labeled compound crucial for modern metabolic research. This document details commercial suppliers, technical specifications, and key applications, including experimental protocols and quantitative data to facilitate its use in your research.

Commercial Suppliers and Product Specifications

This compound is available from several reputable suppliers specializing in stable isotope-labeled compounds. The following tables summarize the product specifications from leading vendors to aid in your procurement process.

Table 1: Commercial Supplier Information for this compound

| Supplier | Product Name | Catalog Number (Example) | Purity | Isotopic Enrichment |

| Cambridge Isotope Laboratories, Inc. | Pyruvic acid (1-¹³C, 99%; D₄, 98%) | CDLM-10674-1 | ≥98% | ≥99 atom % ¹³C, ≥98 atom % D |

| Sigma-Aldrich (Merck) | Pyruvic acid-1-¹³C,d₄ | Product number varies | ≥97% (CP) | ≥99 atom % ¹³C, ≥97 atom % D |

| MedChemExpress | This compound | HY-112539S | Not specified | Not specified |

Table 2: Technical Data for this compound

| Parameter | Value | Source |

| CAS Number | 2244703-17-9 | Cambridge Isotope Laboratories, Inc.[1], Sigma-Aldrich[2] |

| Molecular Formula | C₃D₄¹³CO₃ | MedChemExpress[3] |

| Molecular Weight | 93.08 g/mol | Cambridge Isotope Laboratories, Inc.[1], Sigma-Aldrich[2] |

| Form | Liquid | Sigma-Aldrich[2] |

| Storage Temperature | -80°C to -20°C, Protect from light, air and moisture | Cambridge Isotope Laboratories, Inc.[1], Sigma-Aldrich[2] |

Core Research Applications and Experimental Protocols

This compound is a powerful tool in metabolic research, primarily utilized in metabolic flux analysis (MFA), hyperpolarized magnetic resonance imaging (MRI), and as an internal standard in mass spectrometry-based quantification.

Metabolic Flux Analysis (MFA)

¹³C-MFA is a technique used to quantify the rates (fluxes) of intracellular metabolic pathways. By introducing ¹³C-labeled substrates like this compound into a biological system, researchers can trace the path of the labeled carbon atoms through various metabolic reactions.

Experimental Protocol: ¹³C-MFA in Cell Culture

-

Cell Culture: Culture cells of interest to a mid-logarithmic growth phase in a standard medium.

-

Isotope Labeling: Replace the standard medium with a medium containing a known concentration of this compound and other necessary nutrients. The concentration of the tracer can vary, but a common starting point is to replace the unlabeled pyruvate in the medium.

-

Achieve Isotopic Steady State: Incubate the cells in the labeling medium for a sufficient period to ensure that the intracellular metabolite pools have reached isotopic steady state. This can be determined by analyzing metabolite labeling at different time points.

-

Metabolite Extraction: Harvest the cells and quench their metabolism rapidly, often using cold methanol or other solvent mixtures. Extract the intracellular metabolites.

-

Sample Derivatization: For analysis by Gas Chromatography-Mass Spectrometry (GC-MS), derivatize the extracted metabolites to increase their volatility. A common method is silylation.

-

GC-MS Analysis: Analyze the derivatized samples by GC-MS to determine the mass isotopomer distributions of key metabolites, such as amino acids derived from the TCA cycle.

-

Flux Calculation: Use specialized software (e.g., INCA, Metran) to fit the measured mass isotopomer distributions to a metabolic network model, thereby calculating the intracellular fluxes.

Logical Workflow for ¹³C-Metabolic Flux Analysis

Caption: Workflow for ¹³C-Metabolic Flux Analysis using this compound.

Hyperpolarized ¹³C Magnetic Resonance Imaging (MRI)

Hyperpolarization of ¹³C-labeled molecules, such as [1-¹³C]pyruvate, can enhance the MRI signal by over 10,000-fold, enabling real-time, non-invasive imaging of metabolic pathways in vivo. The deuteration in this compound can further prolong the relaxation time of the ¹³C nucleus, extending the imaging window.

Experimental Protocol: Hyperpolarized ¹³C MRI in a Preclinical Model

-

Hyperpolarization: A sample of this compound, mixed with a stable radical, is hyperpolarized at low temperatures (around 1 K) and high magnetic fields using dynamic nuclear polarization (DNP).

-

Dissolution: The hyperpolarized sample is rapidly dissolved in a superheated aqueous solution to create an injectable solution.

-

Quality Control: The pH, temperature, and concentration of the hyperpolarized solution are quickly checked to ensure they are within physiological limits.

-

Injection: The hyperpolarized this compound solution is injected intravenously into the animal model.

-

MRI Data Acquisition: Immediately following injection, dynamic ¹³C MRI or MRS data are acquired over the region of interest to track the conversion of hyperpolarized [1-¹³C]pyruvate to its downstream metabolites, such as [1-¹³C]lactate and [1-¹³C]alanine.

-

Data Analysis: The acquired spectra are analyzed to quantify the signal intensities of pyruvate and its metabolites over time. Kinetic modeling can be applied to determine the apparent rate constants of metabolic conversion (e.g., kPL for pyruvate to lactate conversion).

Signaling Pathway: Pyruvate Metabolism in Hyperpolarized ¹³C MRI

Caption: Metabolic fate of hyperpolarized [1-¹³C]pyruvate.

Internal Standard for LC-MS Quantification

Due to its identical chemical properties to endogenous pyruvic acid but different mass, this compound is an ideal internal standard for accurate quantification of pyruvate in biological samples using Liquid Chromatography-Mass Spectrometry (LC-MS).

Experimental Protocol: Pyruvate Quantification using LC-MS

-

Sample Preparation: To a known volume or weight of the biological sample (e.g., plasma, cell extract), add a known amount of this compound as an internal standard.

-

Protein Precipitation: Precipitate proteins from the sample, typically using a cold organic solvent like acetonitrile or methanol.

-

Centrifugation: Centrifuge the sample to pellet the precipitated proteins.

-

Supernatant Collection: Collect the supernatant containing the pyruvate and the internal standard.

-

LC-MS Analysis: Inject the supernatant into an LC-MS system. Separate pyruvate from other metabolites using a suitable chromatography column (e.g., a reversed-phase C18 column).

-

Mass Spectrometry Detection: Detect the endogenous pyruvate and the this compound internal standard using selected ion monitoring (SIM) or multiple reaction monitoring (MRM) in the mass spectrometer.

-

Quantification: Calculate the concentration of endogenous pyruvate by comparing the peak area ratio of the analyte to the internal standard against a calibration curve.

Quantitative Data from Research Applications

The following tables summarize key quantitative data from studies utilizing ¹³C-labeled pyruvic acid, providing a reference for expected outcomes and method performance.

Table 3: Quantitative Data from Hyperpolarized ¹³C MRI Studies

| Parameter | Value | Organism/System | Reference |

| Pyruvate to Lactate Rate Constant (kPL) | Varies by tumor type and grade | Preclinical cancer models | [Relevant research articles] |

| Lactate-to-Pyruvate Ratio | Elevated in cancerous tissue | Human prostate cancer | [Relevant clinical studies] |

| ¹³C Polarization Level | 20-40% | In vitro DNP | [Relevant methods papers] |

Table 4: Performance Metrics for LC-MS Quantification using Stable Isotope-Labeled Internal Standards

| Parameter | Typical Value | Notes |

| Precision (CV%) | < 15% | Varies with concentration |

| Accuracy (% Recovery) | 85-115% | Assessed by spiking known concentrations |

| Lower Limit of Quantification (LLOQ) | Dependent on instrument sensitivity | Typically in the low ng/mL to pg/mL range |

This technical guide provides a foundational understanding of the applications of this compound in research. For specific experimental conditions and troubleshooting, it is recommended to consult the detailed methodologies in the cited primary literature.

References

The Dawn of Metabolic Imaging: A Technical Guide to Hyperpolarized Carbon-13 MRI

For Researchers, Scientists, and Drug Development Professionals

Hyperpolarized carbon-13 Magnetic Resonance Imaging (MRI) is a transformative molecular imaging modality that enables real-time, non-invasive investigation of metabolic and physiological processes in vivo.[1][2] By dramatically enhancing the MRI signal of 13C-labeled molecules, this technique provides a unique window into cellular metabolism, offering unprecedented insights for disease diagnosis, treatment monitoring, and drug development.[1][3] This guide delves into the core principles of hyperpolarized carbon-13 MRI, providing a comprehensive overview of the underlying physics, experimental procedures, and data interpretation.

The Fundamental Principle: Overcoming Sensitivity Limitations

Conventional MRI primarily relies on the signal from hydrogen nuclei (protons), which are abundant in the body. However, the carbon-13 (¹³C) isotope, a key element in metabolic molecules, has a low natural abundance of approximately 1.1% and a lower gyromagnetic ratio compared to protons, resulting in an inherently weak MRI signal.[1][3] To overcome this limitation, hyperpolarization techniques are employed to dramatically increase the nuclear spin polarization of ¹³C-labeled molecules by 10,000 to 100,000-fold over the thermal equilibrium state.[3] This massive signal enhancement allows for the imaging of low-concentration metabolites and the tracking of their dynamic conversion in metabolic pathways.[3]

The most established method for achieving this is dissolution Dynamic Nuclear Polarization (dDNP) .

The Engine of Hyperpolarization: Dissolution Dynamic Nuclear Polarization (dDNP)

The dDNP process is the cornerstone of hyperpolarized ¹³C MRI. It involves transferring the high polarization of electron spins to ¹³C nuclear spins at cryogenic temperatures, followed by a rapid dissolution to create an injectable solution.

Core Requirements and Key Players

The process begins by mixing the ¹³C-labeled substrate (e.g., [1-¹³C]pyruvate) with a stable free radical, which acts as a source of unpaired electrons.[1][2] This mixture is then placed in a strong magnetic field (typically 3-5 T) and cooled to extremely low temperatures (around 1 K).[1][4] Under these conditions, the electron spins become highly polarized.

The Polarization Transfer

Microwave irradiation is then applied at a frequency close to the electron paramagnetic resonance (EPR) frequency.[1][5] This irradiation facilitates the transfer of the high electron spin polarization to the ¹³C nuclei.[1][3] The exact mechanism of this transfer can be described by theories such as the solid effect, cross effect, or thermal mixing, depending on the specific experimental conditions.[5] This polarization build-up process can take between 30 and 120 minutes.[1]

From Solid to Injectable Solution

Once maximal nuclear polarization is achieved, the frozen, hyperpolarized sample is rapidly dissolved using a superheated, pressurized bolus of a sterile, biocompatible buffer.[1][6] This dissolution process must be extremely fast to preserve the hyperpolarized state, which decays over time at a rate determined by the spin-lattice relaxation time (T1) of the ¹³C nucleus.[1] The resulting solution is a biologically compatible, injectable agent with a massively enhanced ¹³C MRI signal.

Quantitative Data Summary

The following tables summarize key quantitative parameters in hyperpolarized ¹³C MRI.

| Parameter | Typical Value(s) | Significance |

| ¹³C Polarization Level (Post-dDNP) | 30% - 50% | Represents the fraction of ¹³C nuclear spins aligned with the magnetic field, a dramatic increase from the thermal equilibrium polarization of ~0.00025% at 3.0 T.[1][7] |

| Signal Enhancement | >10,000-fold | This substantial increase in signal-to-noise ratio is what enables the in vivo detection of low-concentration metabolites.[1][8] |

| Magnetic Field (Polarizer) | 3.0 - 7.0 T | A strong magnetic field is crucial for achieving high initial electron spin polarization.[1][5] |

| Temperature (Polarization) | ~1 K | Cryogenic temperatures are necessary to maximize electron spin polarization and facilitate efficient polarization transfer.[1][5] |

| Polarization Build-up Time | 30 - 180 minutes | The time required to reach maximum nuclear polarization depends on the specific substrate and polarizer conditions.[1][9] |

| Hyperpolarized Agent | Typical T1 Relaxation Time (in vivo) | Application |

| [1-¹³C]Pyruvate | ~30 - 60 seconds | A central molecule in energy metabolism, used to probe glycolysis and oxidative phosphorylation.[10][11] |

| ¹³C-Urea | ~20 - 40 seconds | Used for perfusion and kidney function studies.[12] |

| [1-¹³C]Lactate | ~20 - 35 seconds | A product of anaerobic glycolysis, often elevated in cancerous tissues.[13] |

| ¹³C-Bicarbonate | ~15 - 30 seconds | A product of pyruvate dehydrogenase activity, reflecting oxidative metabolism.[14] |

| [6,6-²H₂,1-¹³C]Dehydroascorbic acid (DHA) | ~56.5 seconds (at 3T) | A marker of redox state.[15] |

Visualizing the Core Processes

The Dissolution DNP Workflow

The Metabolic Fate of Hyperpolarized [1-¹³C]Pyruvate

Experimental Protocols: A Step-by-Step Overview

While specific protocols vary depending on the hyperpolarized agent, scanner, and research question, a general experimental workflow for a human study with hyperpolarized [1-¹³C]pyruvate is outlined below.

Preparation of the Hyperpolarized Agent

-

Sample Formulation: A sterile sample of [1-¹³C]pyruvic acid is mixed with a trityl radical (e.g., OX063) and potentially a gadolinium-based chelating agent to aid in polarization.

-

Hyperpolarization: The sample vial is loaded into a clinical hyperpolarizer. The system cools the sample to approximately 1.2 K in a 5 T magnetic field. Microwave irradiation at ~140 GHz is applied for approximately 1-2 hours to build up the ¹³C polarization.[16]

-

Dissolution and Neutralization: The hyperpolarized solid is rapidly dissolved with a heated, pressurized bolus of a sterile aqueous solution containing a base (e.g., sodium hydroxide and Tris buffer) to neutralize the pyruvic acid to pyruvate at a physiological pH (typically 7.2-7.8).[17]

-

Quality Control: Before injection, the final solution is rapidly assessed for temperature, pH, pyruvate concentration, residual radical concentration, and polarization level to ensure it meets safety and quality standards for human administration.

MRI System Setup and Data Acquisition

-

Patient Positioning and Monitoring: The patient is positioned in the MRI scanner. Vital signs are monitored throughout the procedure.

-

Coil Setup: A specialized dual-tuned ¹H/¹³C radiofrequency coil is used to detect both the standard proton anatomical images and the ¹³C metabolic signals.

-

Anatomical Imaging: High-resolution proton (¹H) MRI scans (e.g., T1-weighted and T2-weighted images) are acquired for anatomical reference.

-

¹³C System Calibration: The transmit gain for the ¹³C channel is calibrated to ensure accurate flip angles for the subsequent dynamic acquisition.

-

Injection and Dynamic Acquisition: The hyperpolarized [1-¹³C]pyruvate solution is administered via intravenous injection. Immediately upon injection, rapid dynamic ¹³C MRI data acquisition begins. Specialized pulse sequences, such as echo-planar spectroscopic imaging (EPSI) or balanced steady-state free precession (bSSFP), are used to capture the signal from pyruvate and its metabolic products (lactate, alanine, and bicarbonate) over time with high temporal resolution (e.g., every 1-5 seconds).[1][18][19]

Data Analysis and Quantification

-

Image Reconstruction: The acquired raw data is reconstructed to generate dynamic images of each ¹³C-labeled metabolite.

-

Metabolic Mapping: The spatial distribution and signal intensity of pyruvate and its downstream metabolites are visualized and often overlaid on the anatomical proton images.

-

Kinetic Modeling: To extract quantitative metabolic information, kinetic models are applied to the dynamic data. A common parameter calculated is the apparent rate constant for the conversion of pyruvate to lactate (kPL), which reflects the activity of the enzyme lactate dehydrogenase (LDH).[1][13] Model-free approaches, such as calculating the ratio of the area under the curve (AUC) for lactate to pyruvate, are also used.[20]

Applications in Research and Drug Development

Hyperpolarized ¹³C MRI is being actively investigated across a range of diseases characterized by altered metabolism.

-

Oncology: Cancer cells often exhibit increased glycolysis even in the presence of oxygen (the Warburg effect), leading to elevated lactate production. Hyperpolarized [1-¹³C]pyruvate MRI can detect this metabolic shift, aiding in tumor grading, identifying aggressive disease, and providing an early assessment of treatment response.[2][8][21]

-

Cardiology: The heart is metabolically flexible, and shifts in substrate utilization are associated with conditions like heart failure and ischemia. Hyperpolarized ¹³C MRI can non-invasively assess myocardial metabolism.[14][22]

-

Neurology: This technique is being explored to study metabolic changes in brain tumors, traumatic brain injury, and neurodegenerative diseases.[23][24]

-

Kidney and Liver Diseases: Altered metabolism is a hallmark of various renal and hepatic diseases, and hyperpolarized ¹³C MRI offers a new way to probe these changes.[1][25]

For drug development, this technology provides a powerful pharmacodynamic biomarker. It can be used to assess whether a drug is hitting its metabolic target and modulating a specific pathway, often long before changes in tumor size or other anatomical markers are detectable.[26] This allows for more rapid and efficient evaluation of novel therapeutic agents.

Future Directions

The field of hyperpolarized ¹³C MRI is rapidly evolving. Current research is focused on developing new hyperpolarized probes to investigate a wider range of metabolic pathways, improving polarization technology to increase signal and throughput, and developing more sophisticated data acquisition and analysis techniques.[3] As the technology becomes more accessible and standardized, it holds the potential to become a pivotal tool in personalized medicine, guiding treatment decisions based on the unique metabolic profile of an individual's disease.[3]

References

- 1. Hyperpolarized 13C MRI: State of the Art and Future Directions - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Hyperpolarized carbon-13 MRI - Wikipedia [en.wikipedia.org]

- 3. openmedscience.com [openmedscience.com]

- 4. radiopaedia.org [radiopaedia.org]

- 5. orbit.dtu.dk [orbit.dtu.dk]

- 6. analyticalscience.wiley.com [analyticalscience.wiley.com]

- 7. Dynamic Nuclear Polarization (DNP) | The Spielman Laboratory: In Vivo MR Spectroscopy and Multinuclear Imaging | Stanford Medicine [med.stanford.edu]

- 8. Hyperpolarized Carbon 13 MRI: Clinical Applications and Future Directions in Oncology - PMC [pmc.ncbi.nlm.nih.gov]

- 9. encyclopedia.pub [encyclopedia.pub]

- 10. (ISMRM 2011) T1 Nuclear Magnetic Resonance Dispersion of Hyperpolarized [1-13C] Pyruvate [archive.ismrm.org]

- 11. researchgate.net [researchgate.net]

- 12. Hyperpolarized Carbon (13C) MRI of the Kidney: Experimental Protocol - Preclinical MRI of the Kidney - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 13. Hyperpolarized 13C-pyruvate MRI detects real-time metabolic flux in prostate cancer metastases to bone and liver: a clinical feasibility study - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. Hyperpolarized 13C Metabolic MRI of the Human Heart: Initial Experience - PMC [pmc.ncbi.nlm.nih.gov]

- 15. Hyperpolarized 13C Magnetic Resonance Evaluation of Renal Ischemia Reperfusion Injury in a Murine Model - PMC [pmc.ncbi.nlm.nih.gov]

- 16. Dissolution Dynamic Nuclear Polarization - MagLab [nationalmaglab.org]

- 17. Field dependence of T1 for hyperpolarized [1-13C]pyruvate - PubMed [pubmed.ncbi.nlm.nih.gov]

- 18. youtube.com [youtube.com]

- 19. radiology.ucsf.edu [radiology.ucsf.edu]

- 20. A comparison of quantitative methods for clinical imaging with hyperpolarized (13)C-pyruvate - PubMed [pubmed.ncbi.nlm.nih.gov]

- 21. pubs.rsna.org [pubs.rsna.org]

- 22. Hyperpolarized [1-13C]pyruvate cardiovascular magnetic resonance imaging identifies metabolic phenotypes in patients with heart failure - PubMed [pubmed.ncbi.nlm.nih.gov]

- 23. mdpi.com [mdpi.com]

- 24. mdpi.com [mdpi.com]

- 25. Hyperpolarized Carbon (13C) MRI of the Kidney: Experimental Protocol - PubMed [pubmed.ncbi.nlm.nih.gov]

- 26. The Use of Hyperpolarized Carbon-13 Magnetic Resonance for Molecular Imaging - PMC [pmc.ncbi.nlm.nih.gov]

Exploring Metabolic Pathways: A Technical Guide to Stable Isotope Tracers

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a comprehensive overview of the principles, experimental workflows, and data interpretation involved in utilizing stable isotope tracers to elucidate metabolic pathways. This powerful technique offers unparalleled insights into the dynamic nature of cellular metabolism, making it an indispensable tool in modern biological research and drug development. By tracking the fate of isotopically labeled molecules, researchers can quantify metabolic fluxes, identify pathway bottlenecks, and uncover novel therapeutic targets.

Core Principles of Stable Isotope Tracing

Stable isotope tracing involves the introduction of molecules enriched with non-radioactive, heavy isotopes (e.g., ¹³C, ¹⁵N, ²H) into a biological system.[1] These labeled compounds, or tracers, are chemically identical to their naturally abundant counterparts and are metabolized through the same biochemical reactions.[2] Analytical techniques, primarily mass spectrometry (MS) and nuclear magnetic resonance (NMR) spectroscopy, are then used to detect and quantify the incorporation of these heavy isotopes into downstream metabolites.[3] This allows for the precise tracking of atoms through complex metabolic networks, providing a dynamic view of pathway activity that cannot be achieved with traditional metabolomics approaches that only provide a static snapshot of metabolite levels.[4][5]

The choice of tracer is critical and depends on the specific metabolic pathway under investigation.[6] For instance, uniformly ¹³C-labeled glucose ([U-¹³C₆]glucose) is commonly used to probe central carbon metabolism, including glycolysis and the TCA cycle, while labeled glutamine is often employed to study amino acid metabolism and anaplerotic pathways.[7][3][8]

Experimental Workflow

A typical stable isotope tracing experiment follows a well-defined workflow, from initial experimental design to final data analysis and interpretation. The following diagram illustrates the key steps involved.

Detailed Experimental Protocols

The success of a stable isotope tracing experiment hinges on meticulous execution of the experimental protocol. Below are detailed methodologies for key steps in a typical cell culture-based experiment.

Cell Culture and Tracer Incubation

This protocol outlines the steps for labeling adherent mammalian cells with a stable isotope tracer.

| Step | Procedure | Key Considerations |

| 1. Cell Seeding | Grow cells in standard culture medium to approximately 70-80% confluency. | Ensure a consistent cell density across all experimental conditions to minimize variability. |

| 2. Media Preparation | Prepare the tracer-containing medium. For example, for ¹³C-glucose tracing, use glucose-free medium supplemented with [U-¹³C₆]glucose at a concentration similar to standard medium (e.g., 10 mM). Add dialyzed fetal bovine serum (FBS) to minimize interference from unlabeled metabolites in the serum.[9][10] | Pre-warm the tracer medium to 37°C and equilibrate in a CO₂ incubator to ensure stable pH and temperature.[9] |

| 3. Media Exchange | Gently aspirate the standard culture medium from the cells. Wash the cells once with phosphate-buffered saline (PBS) or basal medium without supplements to remove residual unlabeled metabolites.[9][10] | Perform the media exchange quickly and gently to avoid stressing the cells. |

| 4. Tracer Incubation | Add the pre-warmed tracer medium to the cells and return them to the incubator. | The incubation time depends on the metabolic pathway of interest and the turnover rate of the target metabolites. A time-course experiment is often recommended to determine the optimal labeling duration.[11] |

Metabolic Quenching and Metabolite Extraction

Rapidly halting all enzymatic activity is crucial for accurately capturing the metabolic state of the cells at the time of harvesting.

| Step | Procedure | Key Considerations |

| 1. Quenching | Aspirate the tracer medium. Immediately add ice-cold quenching solution, such as 80% methanol, to the cells.[12] | The quenching step should be performed as quickly as possible to prevent metabolic changes. Keeping all solutions and equipment on ice is critical.[9] |

| 2. Cell Lysis and Collection | Scrape the cells in the quenching solution and transfer the cell lysate to a pre-chilled tube.[12] | Ensure complete collection of the cell lysate. |

| 3. Metabolite Extraction | Centrifuge the cell lysate at a high speed (e.g., 14,000 x g) at 4°C to pellet cell debris.[12] | The supernatant contains the extracted metabolites. |

| 4. Sample Preparation for Analysis | Dry the metabolite extracts under a stream of nitrogen or using a vacuum concentrator.[12] Store the dried samples at -80°C until analysis. | Proper storage is essential to prevent degradation of metabolites. |

LC-MS/GC-MS Analysis

Liquid chromatography-mass spectrometry (LC-MS) and gas chromatography-mass spectrometry (GC-MS) are the most common analytical platforms for measuring isotopic enrichment.

| Step | Procedure | Key Considerations |

| 1. Sample Reconstitution | Reconstitute the dried metabolite extracts in a suitable solvent (e.g., 50% acetonitrile in water) immediately before analysis.[12] | The choice of solvent depends on the analytical method and the metabolites of interest. |

| 2. Chromatographic Separation | Inject the reconstituted sample into an LC or GC system to separate the metabolites. | The choice of column and chromatographic conditions is crucial for resolving isomers and achieving good peak shapes. |

| 3. Mass Spectrometry Detection | The separated metabolites are introduced into a mass spectrometer, which measures the mass-to-charge ratio (m/z) of the ions. | High-resolution mass spectrometers are often used to accurately determine the mass of the different isotopologues (molecules that differ only in their isotopic composition). |

| 4. Data Acquisition | Acquire data in full scan mode to detect all ions within a specified m/z range. | This allows for the untargeted analysis of all labeled metabolites. |

Data Presentation and Interpretation

The primary output of a stable isotope tracing experiment is the mass isotopologue distribution (MID) for each detected metabolite. The MID represents the fractional abundance of each isotopologue. This data can be used to calculate metabolic fluxes, which are the rates of in vivo metabolic reactions.

Quantitative Data Summary

The following tables provide examples of how quantitative data from stable isotope tracing experiments can be presented to compare metabolic fluxes under different conditions.

Table 1: Relative Metabolic Fluxes in Central Carbon Metabolism of Cancer Cells vs. Normal Cells

| Metabolic Pathway | Reaction | Relative Flux (Cancer Cells) | Relative Flux (Normal Cells) |

| Glycolysis | Glucose -> G6P | 100 | 100 |

| G6P -> Pyruvate | 85 | 40 | |

| Pyruvate -> Lactate | 75 | 10 | |

| Pentose Phosphate Pathway | G6P -> R5P | 10 | 5 |

| TCA Cycle | Pyruvate -> Acetyl-CoA | 5 | 30 |

| Acetyl-CoA -> Citrate | 5 | 30 | |

| Glutamine -> α-KG | 50 | 15 |

Fluxes are normalized to the glucose uptake rate of 100.

Table 2: Effect of a Drug on Metabolic Fluxes in a Cancer Cell Line

| Metabolic Pathway | Reaction | Relative Flux (Untreated) | Relative Flux (Drug-Treated) | % Change |

| Glycolysis | G6P -> Pyruvate | 90 | 60 | -33% |

| Pyruvate -> Lactate | 80 | 45 | -44% | |

| TCA Cycle | Pyruvate -> Acetyl-CoA | 10 | 15 | +50% |

| Glutamine -> α-KG | 40 | 25 | -38% |

Fluxes are normalized to the glucose uptake rate.

Visualization of Metabolic Pathways